Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH
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Overview
Description
Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is a synthetic peptide derivative commonly used in peptide synthesis. This compound is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) protecting groups, which are widely used in solid-phase peptide synthesis (SPPS) to protect amino groups during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid support, followed by the sequential addition of protected amino acids. Each amino acid is added in a protected form, and the Fmoc group is removed using a base such as piperidine to reveal the free amino group for the next coupling step. The final product is cleaved from the solid support and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: The Fmoc protecting groups can be removed under basic conditions to reveal free amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Piperidine is commonly used to remove Fmoc protecting groups.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Removal of Fmoc groups to yield free amino groups.
Scientific Research Applications
Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostics.
Industry: Applied in the production of peptide-based materials and coatings
Mechanism of Action
The mechanism of action of Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is primarily related to its role in peptide synthesis. The Fmoc protecting groups prevent unwanted side reactions during the assembly of the peptide chain. The cysteine residue can form disulfide bonds, which are crucial for the structural stability of peptides and proteins. The glutamic acid and glycine residues contribute to the overall structure and function of the synthesized peptide.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OBzl)-OH: Another Fmoc-protected glutamic acid derivative used in peptide synthesis.
Fmoc-Glu(biotinyl-PEG)-OH: A biotin-labeled glutamic acid derivative with a PEG spacer for improved solubility and binding properties.
Fmoc-Glu(OtBu)-NovaSyn TGA: A pre-loaded resin for the synthesis of peptide acids containing a C-terminal glutamic acid residue.
Uniqueness
Fmoc-gGlu-Cys(Fmoc)(Fmoc)-Gly-OH is unique due to its specific combination of amino acids and protecting groups, which allows for the synthesis of peptides with distinct structural and functional properties. The presence of multiple Fmoc groups provides enhanced protection during synthesis, while the cysteine residue enables the formation of disulfide bonds, adding to the stability and functionality of the final peptide.
Properties
Molecular Formula |
C40H37N3O10S |
---|---|
Molecular Weight |
751.8 g/mol |
IUPAC Name |
(2S)-5-[[(2R)-1-(carboxymethylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)-1-oxopropan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C40H37N3O10S/c44-35(18-17-33(38(48)49)43-39(50)52-20-31-27-13-5-1-9-23(27)24-10-2-6-14-28(24)31)42-34(37(47)41-19-36(45)46)22-54-40(51)53-21-32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-16,31-34H,17-22H2,(H,41,47)(H,42,44)(H,43,50)(H,45,46)(H,48,49)/t33-,34-/m0/s1 |
InChI Key |
RMCMELVMNFUWTF-HEVIKAOCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)NCC(=O)O)C(=O)O |
Origin of Product |
United States |
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